molecular formula C20H16N2O2S B2518408 1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326865-12-6

1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No. B2518408
M. Wt: 348.42
InChI Key: ABJLDCVKNZVZIT-UHFFFAOYSA-N
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Description

The compound "1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione" is a heterocyclic compound that belongs to the class of thieno[3,2-d]pyrimidines. These compounds are of interest due to their potential pharmacological properties, including antithrombotic, anticancer, and antimicrobial activities. The structure of the compound suggests that it may have similar properties to those observed in related compounds, such as antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones and thiazolo[3,2-a]pyrimidine-3,5-diones, which have been synthesized and tested for various biological activities .

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidine compounds has been reported using various methods. For instance, the antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones were synthesized from enamines through thermal fusion with ureas, leading to unexpected esters alongside the desired pyrimidine diones . Similarly, thiazolo[3,2-a]pyrimidine-3,5-dione derivatives were synthesized and their structures confirmed through IR, NMR, and mass spectrum analyses . Although the exact synthesis method for the compound is not provided, these studies suggest that similar synthetic routes involving cyclization reactions and subsequent functional group transformations could be employed .

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidine derivatives is characterized by a fused ring system that includes a thiophene and a pyrimidine ring. The presence of substituents on the rings can significantly influence the compound's biological activity. For example, the introduction of a benzyl group and other substituents has been shown to affect the antimicrobial activity of related compounds . The molecular structures of synthesized compounds are typically confirmed using spectroscopic techniques such as NMR and mass spectrometry .

Chemical Reactions Analysis

Thieno[3,2-d]pyrimidine derivatives can undergo various chemical reactions, including alkylation, cyclization, and hydrolysis. For example, alkylation reactions have been used to introduce alkyl groups into the thieno[3,2-d]pyrimidine system, which can lead to compounds with antimicrobial activity . Cyclization reactions are fundamental in constructing the core pyrimidine ring, as seen in the synthesis of fluorescent benzo[4,5]thieno[3,2-d]pyrimidine derivatives . Hydrolysis reactions can be used to modify functional groups, as demonstrated in the synthesis of 1H-pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives, such as solubility, melting point, and fluorescence, are influenced by the nature of the substituents on the core ring system. For instance, the solid-state fluorescence properties of benzo[4,5]thieno[3,2-d]pyrimidine derivatives have been studied, revealing that specific substituents can enhance fluorescence . These properties are important for the potential application of these compounds as fluorescent probes or in other optical applications. The antimicrobial activity of these compounds is also a key chemical property, with some derivatives showing activity against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of thieno[3,2-d]pyrimidine derivatives, including compounds similar to 1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione, involves cyclization reactions and has been explored to create a variety of bioactive molecules. For example, research by Kim and Kim (2000) on 3-alkylamino-5-arylthiophenes showcases methodologies that could potentially be applied to the synthesis of related thieno[3,2-d]pyrimidine derivatives, highlighting the versatility of thieno[3,2-d]pyrimidine as a core structure for the development of various functionalized compounds (Kim & Kim, 2000).

Potential Therapeutic Applications

Several studies have investigated the therapeutic potential of thieno[3,2-d]pyrimidine derivatives. For instance, Sasaki et al. (2003) discovered a thieno[2,3-d]pyrimidine-2,4-dione derivative that acts as a potent and orally bioavailable non-peptide antagonist for the human luteinizing hormone-releasing hormone (LHRH) receptor. This finding suggests that derivatives of thieno[3,2-d]pyrimidine, including 1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione, could have significant implications in the treatment of sex-hormone-dependent diseases (Sasaki et al., 2003).

Chemical Properties and Reactions

The structural and chemical properties of thieno[3,2-d]pyrimidine derivatives are subjects of interest due to their implications in synthesis and drug design. For example, the study of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides by Vasilin et al. (2015) presents insights into the reactions of similar compounds, which could be relevant for understanding the chemical behavior of 1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione (Vasilin et al., 2015).

properties

IUPAC Name

1-benzyl-3-(2-methylphenyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N2O2S/c1-14-7-5-6-10-16(14)22-19(23)18-17(11-12-25-18)21(20(22)24)13-15-8-3-2-4-9-15/h2-12,18H,13H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEOYJZOTWEORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3C(=[N+](C2=O)CC4=CC=CC=C4)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N2O2S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

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